molecular formula C15H26OSi B8140846 1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol

1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol

Cat. No.: B8140846
M. Wt: 250.45 g/mol
InChI Key: WRNJKNTZENFRSD-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol is a complex organic compound with a unique structure. It contains a bicyclic heptane core with three methyl groups and a trimethylsilyl-ethynyl substituent. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic heptane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions, often using methyl iodide and a strong base like sodium hydride.

    Addition of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group is added via a Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a trimethylsilyl group in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol undergoes various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like halides, amines

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted derivatives

Scientific Research Applications

1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the trimethylsilyl-ethynyl group can participate in π-π interactions and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Borneol: A bicyclic alcohol with a similar structure but without the trimethylsilyl-ethynyl group.

    Isoborneol: An isomer of borneol with a different arrangement of atoms.

    Bornyl Acetate: An ester derivative of borneol.

Uniqueness

1,7,7-Trimethyl-2-[(trimethylsilyl)ethynyl]bicyclo[2.2.1]heptane-2-ol is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,7,7-trimethyl-2-(2-trimethylsilylethynyl)bicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26OSi/c1-13(2)12-7-8-14(13,3)15(16,11-12)9-10-17(4,5)6/h12,16H,7-8,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNJKNTZENFRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)(C#C[Si](C)(C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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